Chemical properties and structure of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid
Chemical properties and structure of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid
An In-Depth Technical Guide to 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid: Synthesis, Characterization, and Scientific Context
Foreword: The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2][3][4] Its versatile structure allows for functionalization at multiple positions, leading to a vast chemical space for drug discovery. This guide focuses on a specific, lesser-known derivative, 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid . As public domain data for this exact molecule is limited, this document serves as a prospective and predictive guide for researchers. It leverages established chemical principles and data from analogous compounds to propose a robust synthetic pathway and detail the necessary protocols for its characterization and validation, thereby providing a foundational resource for its investigation.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in investigating any novel compound is to understand its core structure and predict its behavior. The isobutyl group at the N1 position and the acetic acid moiety at the C3 position are key determinants of its chemical personality, influencing its solubility, reactivity, and potential biological interactions.
Chemical Structure:

Predicted Physicochemical Data
The following table summarizes the calculated and predicted properties for 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid. These values provide a baseline for experimental design, particularly in solubility and chromatographic method development.
| Property | Value | Source |
| IUPAC Name | 2-(1-isobutyl-1H-pyrazol-3-yl)acetic acid | - |
| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |
| Molecular Weight | 182.22 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to[1] |
| Predicted XLogP3 | 1.2 - 1.8 | Estimation based on analogs |
| Predicted pKa | 4.0 - 4.8 (Carboxylic Acid) | Estimation |
| Storage Conditions | Store sealed in a dry, cool environment (-20°C recommended for long-term stability) | [1][5] |
Proposed Retrosynthetic Strategy and Experimental Protocol
While multiple synthetic routes could be envisioned, a robust and logical approach involves a convergent synthesis culminating in the cyclization to form the pyrazole ring, followed by hydrolysis. This method is well-documented for analogous structures and offers good control over the introduction of substituents.[2][6]
Proposed Synthetic Workflow
The following diagram outlines the proposed three-step synthesis.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and monitoring, ensuring the integrity of the material proceeding to the subsequent stage.
Step 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-methylpentanoate (β-Keto Enol Ester)
-
Causality: This initial Claisen condensation reaction creates the 1,3-dicarbonyl equivalent necessary for cyclization with a hydrazine derivative to form the pyrazole ring. Using sodium ethoxide as a base ensures sufficient deprotonation of the α-carbon of the starting ester.
-
Procedure:
-
To a stirred suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere, add a solution of ethyl 4-methylpentanoate (1.0 eq) and ethyl formate (1.2 eq) dropwise over 1 hour.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 30:70).
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Acidify the aqueous layer carefully with dilute HCl to a pH of ~5-6.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enol ester, which can be used in the next step without further purification.
-
Step 2: Cyclocondensation to form Ethyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate
-
Causality: This is the key ring-forming step. The reaction of the 1,3-dicarbonyl system with isobutylhydrazine in an acidic medium like acetic acid facilitates the condensation and subsequent cyclization to the pyrazole core.[7] This reaction can produce both the 1,3- and 1,5-substituted regioisomers, which will require careful chromatographic separation.
-
Procedure:
-
Dissolve the crude enol ester from Step 1 (1.0 eq) in glacial acetic acid.
-
Add isobutylhydrazine sulfate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 90-100°C) for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, evaporate the acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the desired 1,3-isomer from the 1,5-isomer.
-
Step 3: Saponification to 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid
-
Causality: The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.[1] Using a strong base like NaOH ensures complete conversion of the ester. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.
-
Procedure:
-
Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.
-
Structural Elucidation and Quality Control Workflow
Confirming the identity and purity of a newly synthesized compound is critical. A multi-technique approach ensures unambiguous structural validation.
Analytical Workflow Diagram
Caption: Sequential workflow for compound validation.
Standard Operating Procedures for Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm and 254 nm.
-
Outcome: A single major peak with >95% purity is desired.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Protocol:
-
Technique: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis: The sample is infused or injected into the mass spectrometer to obtain an accurate mass measurement.
-
Expected Result: The measured m/z should correspond to the calculated exact mass of the protonated [M+H]⁺ (183.1128) or deprotonated [M-H]⁻ (181.0982) species, confirming the molecular formula C₉H₁₄N₂O₂.[6][7]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol for Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
~7.3 ppm (s, 1H): H5 proton on the pyrazole ring.
-
~6.0 ppm (s, 1H): H4 proton on the pyrazole ring.
-
~3.8 ppm (d, 2H): N-CH₂ protons of the isobutyl group.
-
~3.6 ppm (s, 2H): CH₂ protons of the acetic acid moiety.
-
~2.1 ppm (m, 1H): CH proton of the isobutyl group.
-
~0.9 ppm (d, 6H): Two CH₃ groups of the isobutyl group.
-
~10-12 ppm (br s, 1H): Carboxylic acid OH proton (may be broad or exchange with water).
-
-
Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz):
-
~175 ppm: Carboxylic acid C=O.
-
~145 ppm: C3 of the pyrazole ring.
-
~138 ppm: C5 of the pyrazole ring.
-
~105 ppm: C4 of the pyrazole ring.
-
~58 ppm: N-CH₂ of the isobutyl group.
-
~35 ppm: CH₂ of the acetic acid moiety.
-
~28 ppm: CH of the isobutyl group.
-
~20 ppm: Two CH₃ of the isobutyl group.
-
Note: These are estimations based on known pyrazole derivatives and are subject to experimental verification.[6][7]
-
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Key Vibrational Bands:
Scientific Context and Potential Research Avenues
The pyrazole acetic acid scaffold is a well-established pharmacophore. Derivatives have shown significant activity in various therapeutic areas, providing a strong rationale for the investigation of novel analogs like 2-(1-isobutyl-1H-pyrazol-3-yl)acetic acid.
-
Anti-inflammatory Potential: Many 2-(1H-pyrazol-1-yl)acetic acids are potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key target for treating allergic inflammation and asthma.[9] The structural features of the title compound make it a candidate for screening in CRTh2 binding and functional assays.
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in agents developed to combat microbial and fungal infections.[1][2][10] The title compound could be evaluated against a panel of pathogenic bacteria and fungi.
-
Agrochemical Research: Pyrazole derivatives have also found applications as pesticides and herbicides.
Future research should focus on the synthesis and in vitro screening of this compound to determine its biological activity profile. If promising activity is found, further studies could involve pharmacokinetic (ADMET) profiling and optimization of the structure to enhance potency and drug-like properties.[10][11]
References
- Štefane, B., & Kočevar, M. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules.
- BLDpharm. (n.d.). 2-((1-Isobutyl-1H-pyrazol-4-yl)oxy)acetic acid.
- Benchchem. (n.d.). 2-(1H-Pyrazol-3-yl)acetic Acid | CAS 102732-63-8.
- Shawish, I. H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy. Pharmaceutics.
- Roberts, R. S., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry.
- Open Research@CSIR-NIScPR. (n.d.). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Fluorochem. (n.d.). 2-(1H-Pyrazol-3-yl)acetic acid.
- Rogozea, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
- Visnav. (2022).
- Al-Ghorbani, M., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules.
- Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride.
- MDPI. (2021).
- JYX. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- MDPI. (2024).
- Jiménez-Vázquez, M., et al. (n.d.).
Sources
- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride | 118054-57-2 [sigmaaldrich.cn]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches [mdpi.com]
